molecular formula C15H21NO4 B12338120 Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester

Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester

Cat. No.: B12338120
M. Wt: 279.33 g/mol
InChI Key: PLYQJUHCXCCULS-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester is a complex organic compound with the molecular formula C14H19NO5 It is a derivative of benzoic acid, characterized by the presence of a methyl ester group and a tert-butoxycarbonyl (Boc) protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester typically involves multiple steps. One common method starts with the protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected amine is then reacted with methyl 3-aminomethylbenzoate under suitable conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to yield the free amine, which can then interact with various enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the Boc-protected amine and methyl ester groups in Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester provides distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 3-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]benzoate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)10-16-9-11-6-5-7-12(8-11)14(18)19-4/h5-8,16H,9-10H2,1-4H3

InChI Key

PLYQJUHCXCCULS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

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